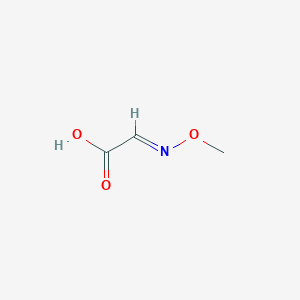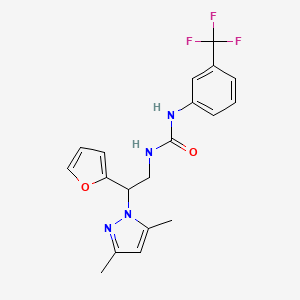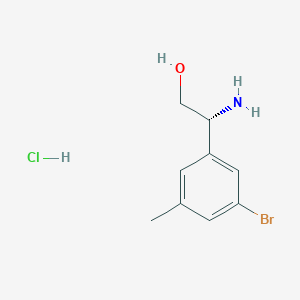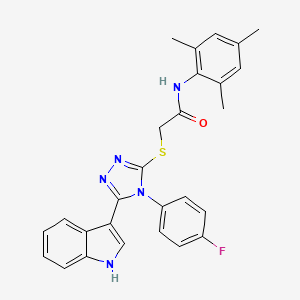
メトキシイミノ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxyimino-acetic acid is an organic compound with the molecular formula C3H5NO3 It is characterized by the presence of a methoxyimino group attached to an acetic acid moiety
科学的研究の応用
Methoxyimino-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Methoxyimino-acetic acid derivatives are explored for their potential therapeutic properties, including antibacterial and antiviral activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
作用機序
Biochemical Pathways
It is known that acetic acid, a related compound, is involved in various metabolic processes, including the tricarboxylic acid (tca) cycle .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methoxyimino-acetic acid is currently unknown .
Result of Action
It is known that changes in acidity can affect cell membrane properties, which could potentially be a result of methoxyimino-acetic acid’s action .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence the action of Methoxyimino-acetic acid .
準備方法
Synthetic Routes and Reaction Conditions
Methoxyimino-acetic acid can be synthesized through several methods. One common approach involves the reaction of a compound with a formula (I) structure and methoxamine reactant salt. The reaction mixture undergoes basic hydrolysis, followed by the addition of ammonia to form methoxyimino-acetic acid ammonium salts . Another method involves the synthesis of cefotaxime from diethyl thiophosphoryl (methoxyimino) acetate and 7-aminocephalosporinic acid .
Industrial Production Methods
Industrial production of methoxyimino-acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, ammonium salt formation, and purification through techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .
化学反応の分析
Types of Reactions
Methoxyimino-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert methoxyimino-acetic acid into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving methoxyimino-acetic acid include N-bromosuccinimide for bromination reactions , and various bases like sodium hydroxide for hydrolysis reactions . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and yield of these reactions.
Major Products Formed
The major products formed from reactions involving methoxyimino-acetic acid depend on the type of reaction and the reagents used. For example, benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester results in the formation of (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester .
類似化合物との比較
Methoxyimino-acetic acid can be compared with other similar compounds, such as:
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic acid: This compound is used in the synthesis of cephalosporin antibiotics and shares structural similarities with methoxyimino-acetic acid.
2-(Methoxyimino)-2-furyl acetic acid: Another related compound with similar functional groups and chemical properties.
特性
CAS番号 |
88012-58-2 |
|---|---|
分子式 |
C3H5NO3 |
分子量 |
103.08 g/mol |
IUPAC名 |
2-methoxyiminoacetic acid |
InChI |
InChI=1S/C3H5NO3/c1-7-4-2-3(5)6/h2H,1H3,(H,5,6) |
InChIキー |
MIHIJWOEDDPOLG-UHFFFAOYSA-N |
SMILES |
CON=CC(=O)O |
正規SMILES |
CON=CC(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359346.png)

![4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2359349.png)
![(2Z)-2-(3,4-dimethoxyphenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2359350.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2359355.png)
![6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2359357.png)


![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2359366.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2359367.png)
![2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2359369.png)
